An In-depth Technical Guide to the Synthesis and Characterization of (Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of (Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
This guide provides a comprehensive overview of the synthesis and characterization of ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The triazolopyridazine scaffold is a privileged structure known to exhibit a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and the scientific rationale behind the experimental choices.
Introduction: The Significance of the Triazolopyridazine Core
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered significant attention in synthetic and medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive scaffold for designing molecules that can interact with various biological targets.[4] Derivatives of this core have been investigated for a diverse array of pharmacological activities.[4] The introduction of an acetic acid moiety via an ether linkage at the 6-position, as in ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid, can enhance the molecule's pharmacokinetic properties, such as solubility, and provide a handle for further derivatization or interaction with biological receptors.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid can be approached through a multi-step sequence starting from commercially available precursors. A logical retrosynthetic analysis suggests that the target molecule can be obtained from the key intermediate, 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine, via a nucleophilic substitution reaction. This intermediate, in turn, can be synthesized from 3,6-dichloropyridazine.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Proposed synthetic pathway for ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid.
Detailed Experimental Protocols
Synthesis of 3-Chloro-6-hydrazinylpyridazine
The initial step involves the selective displacement of one chlorine atom from 3,6-dichloropyridazine with hydrazine. This reaction is typically carried out in an alcoholic solvent.
Protocol:
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To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
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Stir the reaction mixture at reflux for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-chloro-6-hydrazinylpyridazine.
Causality: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the starting material. Ethanol serves as a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.
Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine
The formation of the fused triazole ring is achieved by reacting the hydrazinylpyridazine intermediate with a one-carbon synthon, such as triethyl orthoformate.
Protocol:
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Suspend 3-chloro-6-hydrazinylpyridazine (1.0 eq) in triethyl orthoformate (5-10 eq).
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Heat the mixture to reflux for 8-12 hours.
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The excess triethyl orthoformate can be removed by distillation.
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The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.
Causality: Triethyl orthoformate acts as both a reagent and a solvent in this reaction, providing the necessary carbon atom for the formation of the triazole ring. The high temperature facilitates the cyclization and elimination of ethanol.
Synthesis of Ethyl ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetate
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the triazolopyridazine core is displaced by the alkoxide of ethyl glycolate.
Protocol:
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In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
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Add ethyl glycolate (1.1 eq) dropwise to the suspension at 0 °C.
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Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of ethyl glycolate.
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Add a solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-18 hours.
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Monitor the reaction by TLC.
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After completion, quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain ethyl ([1][2][3]triazolo[4,3-b]pyridazin-6-yloxy)acetate.
Causality: Sodium hydride is a strong base used to deprotonate the hydroxyl group of ethyl glycolate, forming a potent nucleophile. DMF is a suitable polar aprotic solvent for this type of reaction. The use of an inert atmosphere is crucial to prevent the reaction of NaH with atmospheric moisture.
Synthesis of ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.
Protocol:
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Dissolve ethyl ([1][2][3]triazolo[4,3-b]pyridazin-6-yloxy)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the THF under reduced pressure.
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Acidify the aqueous solution to pH 2-3 with 1N HCl.
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The resulting precipitate is collected by filtration, washed with cold water, and dried to give ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid.
Causality: The basic hydrolysis (saponification) of the ester is a standard and efficient method to obtain the carboxylic acid. Acidification is necessary to protonate the carboxylate salt and precipitate the final product.
Comprehensive Characterization of ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆N₄O₃[5] |
| Molecular Weight | 194.15 g/mol [5] |
| Appearance | Expected to be a solid |
| SMILES | O=C(O)COC1=CC=C2N=NC=NN12 |
| InChI Key | KCCUGNPBQXGXGB-UHFFFAOYSA-N[5] |
Spectroscopic Data
The following is a prediction of the expected spectroscopic data based on the structure and data from similar compounds.
1H NMR (Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to provide key information about the number and environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | s | 1H | H-3 (triazole proton) |
| ~7.8 - 8.0 | d | 1H | H-7 or H-8 (pyridazine proton) |
| ~7.0 - 7.2 | d | 1H | H-7 or H-8 (pyridazine proton) |
| ~4.8 - 5.0 | s | 2H | -O-CH₂-COOH |
| ~12.0 - 13.0 | br s | 1H | -COOH |
13C NMR (Nuclear Magnetic Resonance) : The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | -COOH |
| ~155 - 160 | C-6 (pyridazine) |
| ~145 - 150 | C-8a (bridgehead) |
| ~135 - 140 | C-3 (triazole) |
| ~120 - 125 | C-7 or C-8 (pyridazine) |
| ~110 - 115 | C-7 or C-8 (pyridazine) |
| ~65 - 70 | -O-CH₂-COOH |
MS (Mass Spectrometry) : Mass spectrometry will be used to determine the molecular weight of the compound. For ESI-MS (Electrospray Ionization Mass Spectrometry), the expected molecular ion peaks would be:
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[M+H]+ : 195.0513 (Calculated for C₇H₇N₄O₃⁺)
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[M-H]- : 193.0367 (Calculated for C₇H₅N₄O₃⁻)
IR (Infrared) Spectroscopy : The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100 | C-H stretch (aromatic) |
| ~1730-1700 | C=O stretch (carboxylic acid) |
| ~1620 | C=N stretch |
| ~1250 | C-O stretch (ether) |
Analytical Workflow for Characterization
The following diagram illustrates the logical flow for the complete characterization of the final product.
Figure 2: Workflow for the analytical characterization of the target compound.
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of ([1][2][3]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid. The provided protocols are based on established synthetic methodologies for related heterocyclic systems and offer a solid foundation for researchers in the field. The detailed characterization plan ensures the unambiguous confirmation of the final product's structure and purity, which is paramount for its subsequent use in drug discovery and development programs.
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